Valclavam
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H23N3O6 |
|---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxy-4-[(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]butanoic acid |
InChI |
InChI=1S/C14H23N3O6/c1-6(2)11(15)13(20)16-12(14(21)22)8(18)3-7-5-17-9(19)4-10(17)23-7/h6-8,10-12,18H,3-5,15H2,1-2H3,(H,16,20)(H,21,22)/t7-,8?,10-,11-,12?/m0/s1 |
InChI Key |
YCGXMNQNHBKSKZ-YNWZBRBLSA-N |
SMILES |
CC(C)C(C(=O)NC(C(CC1CN2C(O1)CC2=O)O)C(=O)O)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C(C[C@H]1CN2[C@@H](O1)CC2=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(CC1CN2C(O1)CC2=O)O)C(=O)O)N |
Synonyms |
valclavam |
Origin of Product |
United States |
Biosynthesis and Biogenesis of Valclavam
Producer Microorganisms and Strain Characterization
Valclavam (B1682813) is produced by specific strains of Streptomyces, a genus of Gram-positive actinomycetes known for their prolific production of various bioactive compounds, including β-lactam antibiotics. smolecule.com
Streptomyces antibioticus ssp. antibioticus Tü 1718 as a Primary Source
Streptomyces antibioticus ssp. antibioticus Tü 1718 is a key producer of this compound. researchgate.netresearchgate.netox.ac.uk This strain is notable because it produces this compound and 2-hydroxyethylclavam but does not produce clavulanic acid. researchgate.net This makes S. antibioticus Tü 1718 a valuable organism for studying the biosynthesis of 5S clavams, as its pathway may be simpler compared to species that produce both clavulanic acid and other clavams. researchgate.net Early studies involving feeding radiolabelled potential precursors to fermentations of Streptomyces antibioticus ssp. antibioticus Tü 1718 provided initial insights into the biosynthetic origins of this compound. ox.ac.uk Enzymes involved in the clavulanic acid pathway, such as clavaminate synthase (CAS) and proclavaminic acid amidinohydrolase (PAH), have been detected in the mycelia of S. antibioticus Tü 1718, suggesting their involvement in this compound biosynthesis and indicating a shared pathway with clavulanic acid. researchgate.netox.ac.ukscispace.com
Comparative Biosynthetic Studies with Streptomyces clavuligerus
Streptomyces clavuligerus is another significant producer of clavam metabolites, including clavulanic acid and a group of structurally related antipodal clavams. researchgate.netnih.govresearchgate.net Comparative studies of the clavam biosynthetic gene clusters in S. antibioticus Tü 1718 and S. clavuligerus have provided insights into the genetic basis for the production of different clavam compounds. researchgate.netnih.gov While S. clavuligerus produces multiple clavam compounds, including clavulanic acid, S. antibioticus Tü 1718 produces a more limited set, primarily this compound and 2-hydroxyethylclavam. researchgate.net Analysis of the gene clusters has revealed similarities in the early clavam biosynthetic genes, such as those encoding clavaminate synthase (CAS), β-lactam synthetase (BLS), proclavaminic acid amidinohydrolase (PAH), and ornithine acetyltransferase (OAT), confirming their importance for 5S clavam biosynthesis in general. researchgate.net However, differences also exist, with S. antibioticus Tü 1718 lacking certain genes present in S. clavuligerus that are essential for the biosynthesis of other 5S clavams in S. clavuligerus. researchgate.net This comparative genomic approach helps to understand the genetic determinants responsible for the distinct clavam profiles in these species. researchgate.netnih.gov
Precursor Incorporation and Metabolic Pathways
The biosynthesis of this compound involves the incorporation of specific precursor molecules and proceeds through a series of enzymatic reactions.
Origin of Carbon and Nitrogen Units: Role of Ornithine and Arginine
Feeding studies using isotopically labeled precursors have been crucial in elucidating the origin of the carbon and nitrogen atoms in this compound. These studies have demonstrated the incorporation of ornithine and arginine into this compound. ox.ac.ukacs.org The incorporation occurs in a regiochemical sense similar to that observed in other clavam natural products. researchgate.netacs.org While both ornithine and arginine are incorporated, studies in S. clavuligerus have shown that arginine is considered a direct precursor of clavulanic acid, and S. clavuligerus exhibits arginase activity which converts arginine to ornithine. slu.semdpi.com Exogenous ornithine has also been shown to enhance clavulanic acid production in S. clavuligerus. mdpi.comnih.gov The efficient incorporation of labeled ornithine and arginine into this compound supports their role as primary metabolic precursors. ox.ac.uk
Intermediates in the this compound Biosynthetic Pathway
The this compound biosynthetic pathway involves several intermediate compounds. Early steps in the pathway, shared with clavulanic acid biosynthesis, include the formation of the monocyclic β-lactam proclavaminic acid. researchgate.netacs.org Clavaminate synthase (CAS) and proclavaminic acid amidinohydrolase (PAH), enzymes known to be involved in the early steps of clavulanic acid biosynthesis, have been detected in S. antibioticus Tü 1718, suggesting their participation in the formation of common intermediates. researchgate.netresearchgate.netox.ac.ukscispace.com Further intermediates in the pathway lead to the formation of the bicyclic clavam structure.
Shared Biosynthetic Intermediacy with Clavulanic Acid
Significant evidence supports a common biosynthetic pathway for this compound and clavulanic acid, at least in the early stages. researchgate.netox.ac.uknih.govacs.orgslu.segrafiati.comsecondarymetabolites.orgasm.org A key shared intermediate is clavaminic acid. researchgate.netnih.govacs.orgasm.org Feeding studies with labeled clavaminic acid have shown its incorporation into both this compound and 2-(2-hydroxyethyl)clavam in S. antibioticus. nih.govacs.orgasm.org This indicates that clavaminic acid serves as a branch point intermediate, from which the pathways diverge to produce clavulanic acid and the antipodal clavams like this compound. nih.govacs.orgasm.org The enzymes clavaminate synthase (CAS1 and CAS2 in S. clavuligerus, and CAS3 in S. antibioticus) contribute to a common pool of clavaminic acid. researchgate.netnih.govasm.org The divergence point after clavaminic acid leads to distinct late-stage enzymatic reactions that determine the final clavam product. nih.govacs.org
Here is a summary of some key precursors and intermediates:
| Compound | Role in Biosynthesis | Notes |
| Ornithine | Precursor | Incorporated into this compound. ox.ac.uk |
| Arginine | Precursor | Incorporated into this compound; can be converted to ornithine by arginase. ox.ac.ukslu.semdpi.com |
| Proclavaminic acid | Intermediate | Monocyclic β-lactam intermediate, shared with clavulanic acid pathway. researchgate.netacs.org |
| Clavaminic acid | Intermediate | Bicyclic intermediate, serves as a branch point for this compound and clavulanic acid. researchgate.netnih.govacs.orgasm.org |
| L-Valine | Precursor | Indicated as a primary metabolic precursor. ox.ac.uk |
| L-Methionine | Precursor | Indicated as a primary metabolic precursor. ox.ac.uk |
| 3-Carbon pool metabolite | Precursor | Indicated as a primary metabolic precursor. ox.ac.uk |
Note: This table is interactive and sortable.
Enzymology of this compound Biosynthesis
The conversion of early intermediates to the bicyclic clavam structure involves several key enzymatic reactions. smolecule.com A central enzyme in this pathway is clavaminate synthase (CAS). nih.govresearchgate.netnih.gov
Clavaminate synthase (CS), also referred to as CAS, has been identified and characterized in Streptomyces species involved in clavam biosynthesis. researchgate.netnih.gov This enzyme is crucial for the formation of the first bicyclic intermediate, clavaminic acid. nih.govresearchgate.net Studies on CS from Streptomyces antibioticus (CS3) and Streptomyces clavuligerus (CS1 and CS2) have revealed that these enzymes catalyze multiple oxidative transformations. researchgate.netnih.gov CS3 from S. antibioticus, a species that produces this compound but not clavulanic acid, has been purified and characterized. researchgate.netnih.gov It is a monomeric enzyme with an apparent molecular mass of approximately 35.8 kDa. researchgate.netnih.gov Comparison of CS3 with CS1 and CS2 from S. clavuligerus shows a high degree of homology, particularly with CS1. researchgate.netnih.gov
Beyond clavaminate synthase, other enzymes are also involved in the later stages of this compound biosynthesis, distinguishing its pathway from that of clavulanic acid. While the early steps are shared, the divergence occurs after the formation of clavaminic acid. acs.orgnih.gov Research suggests the involvement of enzymes like proclavaminic acid amidinohydrolase (PAH), which acts subsequently to CAS in the common pathway. ox.ac.uk The specific enzymes responsible for the conversion of clavaminic acid to this compound have been investigated, and genetic studies have identified genes potentially encoding enzymes such as oxidoreductases, isomerases, monooxygenases, hydroxymethyltransferases, aminotransferases, and dehydratases within clavam-specific gene clusters. nih.govnih.gov
Streptomyces clavuligerus produces multiple clavam metabolites, including clavulanic acid and this compound, and possesses two isoenzymes of clavaminate synthase, CAS1 and CAS2. nih.govresearchgate.netacs.org These isoenzymes are encoded by distinct genes, cas1 and cas2. nih.gov Both CAS1 and CAS2 contribute to a common intracellular pool of clavaminic acid, which serves as a precursor for both clavulanic acid and the antipodal clavams like this compound. acs.orgnih.gov Studies involving mutants disrupted in cas1 and cas2 have provided evidence that both isoenzymes are involved in the biosynthesis of all clavams produced by S. clavuligerus. nih.gov The presence of multiple CAS isoenzymes may represent an evolutionary strategy to enhance the metabolic flux at this key branching point in the pathway. nih.gov
Clavaminate synthase catalyzes several key oxidative reactions in the early clavam biosynthetic pathway, requiring co-substrates like O₂, alpha-ketoglutaric acid, and catalytic Fe²⁺. researchgate.netnih.gov These reactions include the hydroxylation of deoxyguanidinoproclavaminic acid to guanidinoproclavaminic acid, and the cyclization and desaturation of proclavaminic acid to clavaminic acid. researchgate.netnih.gov The mechanism of these reactions involves oxidative steps coupled to the decarboxylation of alpha-ketoglutarate. researchgate.net
Following the formation of clavaminic acid, the pathway diverges. The specific enzymatic reactions leading from clavaminic acid to this compound are less characterized compared to the steps catalyzed by CAS. However, precursor feeding studies have demonstrated the intact incorporation of clavaminic acid into this compound, confirming its role as a shared intermediate. acs.orgnih.gov The later steps likely involve oxidative deamination and stereochemical inversions, mediated by enzymes distinct from those in the clavulanic acid branch. nih.gov
Genetic Regulation of this compound Production
The biosynthesis of this compound, like other secondary metabolites in Streptomyces, is subject to genetic regulation at multiple levels.
The genes responsible for this compound biosynthesis are organized into gene clusters on the Streptomyces chromosome. researchgate.netnih.govsecondarymetabolites.org In Streptomyces antibioticus, a this compound biosynthetic gene cluster (BGC) has been identified. secondarymetabolites.org This cluster contains core biosynthetic genes, as well as additional genes potentially involved in transport and regulation. secondarymetabolites.org Comparative analysis of clavam biosynthetic gene clusters in S. antibioticus and S. clavuligerus has provided insights into the genetic basis for the production of different clavam metabolites. researchgate.net In S. clavuligerus, genes specific for the biosynthesis of antipodal clavams, including those potentially involved in this compound production, are clustered together with the cas1 gene. nih.govnih.gov This clustering of genes facilitates coordinated expression and regulation of the biosynthetic pathway. nih.gov
| MIBiG Accession | Species | Compounds Produced | Key Genes Mentioned (Examples) |
| BGC0001151 | Streptomyces antibioticus | This compound, (-)-2-(2-hydroxyethyl)clavam | cas3, pah4 |
| BGC0000843 | Streptomyces clavuligerus | Alanylclavam, 2-hydroxymethylclavam, etc. (includes genes related to clavam biosynthesis) | cas1, cvm1, cvm2, cvm5 |
The expression of genes within this compound biosynthetic clusters is subject to transcriptional control. nih.govmun.ca Studies in S. clavuligerus have shown that the expression of cas1, which is located within a clavam-specific gene cluster, is nutritionally regulated. nih.gov This suggests that the availability of nutrients can influence the transcription of genes involved in this compound biosynthesis. Regulatory genes, such as those belonging to the Streptomyces-antibiotic regulatory protein (SARP) family, are known to play roles in controlling the expression of antibiotic biosynthetic gene clusters in Streptomyces. mun.ca While the specific transcriptional regulators for this compound biosynthesis are still being elucidated, it is likely that similar mechanisms are involved.
Molecular Mechanisms of Valclavam S Biological Activity
Inhibition of Methionine Biosynthesis in Prokaryotes
A primary mechanism by which Valclavam (B1682813) exerts its antibacterial effect is through the disruption of methionine biosynthesis in prokaryotes. medchemexpress.comnih.govresearchgate.net Methionine is an essential amino acid required for protein synthesis and various other metabolic processes in bacteria. nih.govresearchgate.net
Studies have demonstrated that this compound acts as an inhibitor of bacterial homoserine-O-succinyltransferase (HST), an enzyme critical in the methionine biosynthesis pathway. medchemexpress.comnih.govresearchgate.net Specifically, this inhibition has been characterized as non-competitive. nih.govresearchgate.netslu.se Homoserine-O-succinyltransferase (EC 2.3.1.46) catalyzes the transfer of a succinyl group from succinyl-CoA to L-homoserine, forming O-succinylhomoserine, a key intermediate in the synthesis of methionine. wikipedia.orgnih.govuniprot.org By non-competitively inhibiting this enzyme, this compound impedes this crucial step, thereby blocking the downstream production of methionine. medchemexpress.comnih.govresearchgate.net
The inhibition of homoserine-O-succinyltransferase by this compound leads to a depletion of intracellular methionine levels in bacteria. medchemexpress.comnih.govresearchgate.net This metabolic block has significant downstream consequences for bacterial metabolism. Methionine starvation impacts protein synthesis, as methionine is the initiating amino acid for all proteins and is also incorporated internally. nih.gov Furthermore, methionine is a precursor for S-adenosylmethionine (SAM), a vital methyl donor involved in numerous cellular processes, including DNA and RNA methylation, polyamine synthesis, and the synthesis of various biomolecules. nih.govresearchgate.net The disruption of SAM-dependent pathways can further impair bacterial growth and function. nih.gov The action of this compound on Escherichia coli has been shown to be dependent on functional peptide transport systems. nih.govresearchgate.net
Effects on Bacterial Cell Wall Synthesis and Integrity
Beyond its impact on methionine biosynthesis, this compound has also been noted for effects related to bacterial cell wall synthesis and integrity. smolecule.comnih.gov The bacterial cell wall, primarily composed of peptidoglycan, is essential for maintaining cell shape and withstanding internal turgor pressure. libretexts.orgmun.ca
While the primary mechanism involves methionine synthesis inhibition, this compound's biological activity profile suggests potential interactions with enzymes involved in peptidoglycan assembly. smolecule.comnih.gov Beta-lactam antibiotics, a class structurally related to clavams like this compound, are well-known inhibitors of penicillin-binding proteins (PBPs), which are transpeptidases crucial for cross-linking peptidoglycan strands during cell wall synthesis. libretexts.orgmdpi.comresearchgate.net Although this compound's main target is HST, its structural characteristics as a clavam may contribute to some level of interaction with enzymes involved in cell wall metabolism, potentially augmenting its antibacterial effects or contributing to observed fungistatic activity. smolecule.comnih.govresearchgate.netresearchgate.net
This compound has garnered attention for its potential as a beta-lactamase inhibitor. smolecule.com Beta-lactamases are bacterial enzymes that hydrolyze the beta-lactam ring, a core structural component of many antibiotics, thereby conferring resistance. mdpi.comresearchgate.net By inhibiting beta-lactamases, compounds like this compound can protect co-administered beta-lactam antibiotics from degradation, restoring or enhancing their efficacy against resistant bacterial strains. smolecule.comresearchgate.net this compound has been shown to effectively inhibit various strains of bacteria that produce beta-lactamases, indicating its potential in combating antibiotic resistance mechanisms. smolecule.com However, it is also noted that this compound was neither a substrate nor inhibitor of certain beta-lactamases, suggesting specificity in its inhibitory profile. researchgate.net
Interactions with Eukaryotic Biological Systems
While primarily recognized for its effects on prokaryotes, this compound also demonstrates interactions with eukaryotic biological systems, albeit through different mechanisms than those observed in bacteria. medchemexpress.comnih.govresearchgate.net In Saccharomyces cerevisiae, a model eukaryote, this compound has been shown to inhibit growth by interfering with RNA formation. medchemexpress.comnih.govresearchgate.net Interestingly, this inhibition of RNA formation does not appear to involve direct inhibition of RNA polymerases in isolated yeast nuclei. nih.govresearchgate.net This suggests a different target or a more complex mechanism affecting RNA synthesis or processing in living eukaryotic cells. Additionally, this compound has been reported to inhibit the movement and reproduction of the nematode Caenorhabditis elegans, indicating broader biological activity across different eukaryotic organisms. medchemexpress.com
Inhibition of RNA Formation in Saccharomyces cerevisiae
This compound has been observed to inhibit Saccharomyces cerevisiae. This inhibitory effect is reported to occur through the inhibition of RNA formation in this yeast species. medchemexpress.com
Observed Effects on Nematode Growth and Reproduction (Caenorhabditis elegans)
Studies have indicated that this compound inhibits the movement and reproduction of the nematode Caenorhabditis elegans. medchemexpress.com
Emerging Molecular Target Research
This compound is a chemical compound that has been identified and studied for its structural characteristics and relationships within the context of natural products, particularly those derived from Streptomyces species. Its structure and biosynthesis place it within the broader family of beta-lactam compounds, although its specific classification has been a subject of discussion.
Structural Characterization and Chemical Relationships
Elucidation of Valclavam's Chemical Structure
The chemical structure of This compound (B1682813) has been elucidated through various analytical techniques, including NMR experiments. Initially, a different structure was assigned to this compound, but it was subsequently reassigned to a regio-isomer based on further analysis. researchgate.netox.ac.uk The revised structure of this compound is described as 2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxy-4-[(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]butanoic acid, with a molecular formula of C₁₄H₂₃N₃O₆ and a molecular weight of 329.35 g/mol . nih.gov It contains a bicyclic core structure. smolecule.com
Stereochemical Configuration and its Biological Implications
This compound possesses specific stereochemical centers, notably at positions 3 and 5 of the clavam core, with a (3S,5S) configuration. researchgate.netmdpi.com This stereochemistry is distinct from that of clavulanic acid, which has a (3R,5R) configuration. researchgate.netresearchgate.netmdpi.com While clavulanic acid is known for its potent beta-lactamase inhibitory activity, which is linked to its (3R,5R) stereochemistry, the (3S,5S) stereochemistry of this compound and other 5S clavams is generally associated with different biological activities, such as antibacterial or antifungal characteristics, rather than strong beta-lactamase inhibition. researchgate.netmdpi.com
Structural Comparisons with Related Clavam Compounds
This compound belongs to the clavam family of compounds, which are characterized by a bicyclic structure consisting of a beta-lactam ring fused to an oxazolidine (B1195125) ring. smolecule.com It is structurally related to other clavams produced by Streptomyces species, including clavulanic acid, clavaminic acid, and clavamycins. researchgate.netresearchgate.netmdpi.comresearchgate.netmdpi-res.com While sharing the fundamental clavam core, these compounds differ in their side chains, oxidation states, and stereochemical features at specific carbons. For instance, clavulanic acid has a hydroxyethylidene side chain and a carboxylate group, and importantly, a different stereochemical configuration at C-3 and C-5 compared to this compound. researchgate.netresearchgate.netmdpi.com
Place within the Broader Beta-Lactam Family and Structural Analogues
Beta-lactam compounds are defined by the presence of a strained four-membered beta-lactam ring. mdpi.comwikipedia.orgbasicmedicalkey.comtargetmol.comnih.gov This family includes penicillins, cephalosporins, carbapenems, monobactams, and clavams. mdpi.comwikipedia.orgtargetmol.comnih.gov While this compound contains a beta-lactam ring as part of its bicyclic clavam core, its classification within the broader beta-lactam family has been noted as sometimes inconsistent in databases, with some sources incorrectly assigning it to classes like beta-lactams which are described as sulfur compounds, despite clavams containing oxygen in the second ring instead of sulfur as found in penicillins and cephalosporins. researchgate.netresearchgate.netualberta.caslu.se The core clavam structure is similar to that of penicillin, but with an oxygen atom instead of a sulfur atom in the second ring. slu.se this compound, as a clavam, is a structural analogue of other beta-lactam compounds, sharing the characteristic beta-lactam ring but differing in the nature and substituents of the fused second ring and any attached side chains. mdpi.comwikipedia.orgbasicmedicalkey.comtargetmol.comnih.govslu.seresearchgate.net
Biosynthetic Precursors and Chemical Modifications Impacting Structure
This compound is a natural product isolated from Streptomyces antibioticus. researchgate.netox.ac.uknih.gov Its biosynthesis is part of the clavam biosynthetic pathway, which shares some common early steps with the biosynthesis of clavulanic acid. smolecule.comresearchgate.netacs.orgnih.govresearchgate.net Studies have indicated that clavaminic acid is a common intermediate in the biosynthesis of both clavulanic acid and the antipodal clavams, including this compound. acs.orgnih.gov The incorporation of clavaminic acid into this compound has been demonstrated. acs.orgresearchgate.net The biosynthesis involves enzymatic reactions, including oxidative cyclization catalyzed by clavaminate synthase, which forms the bicyclic clavam structure. smolecule.comnih.govresearchgate.net Subsequent steps and specific enzymes lead to the structural features unique to this compound. researchgate.net Chemical modifications, either enzymatic during biosynthesis or potentially synthetic, can impact the final structure of this compound by altering side chains, oxidation states, or stereochemistry, leading to the diversity observed within the clavam family. smolecule.comslu.seox.ac.uk
Chemical Synthesis and Derivative Chemistry
Fermentation-Based Production and Optimization
Valclavam (B1682813) is naturally produced through the fermentation of Streptomyces species, particularly Streptomyces antibioticus and Streptomyces clavuligerus. smolecule.commedchemexpress.comgrafiati.com The fermentation process typically involves cultivating the Streptomyces species in nutrient-rich media, followed by the extraction and purification of this compound from the fermentation broth. smolecule.com
Optimization of fermentation parameters is crucial for enhancing the yield of secondary metabolites like this compound. While much of the research on optimizing clavam production via fermentation has focused on clavulanic acid, the principles and methods are often applicable to other clavams, including this compound. Strategies for optimizing fermentation processes include adjusting medium composition (carbon, nitrogen, phosphorus, and sulfur sources, as well as salts), optimizing physical parameters such as temperature, agitation, and aeration, and employing advanced techniques like fed-batch operations and strain engineering. researchgate.netnih.govjabonline.inijcmas.com
Studies on clavulanic acid fermentation in S. clavuligerus have shown that glycerol (B35011) is a preferred carbon source, and organic nitrogen sources like soybean protein isolates and amino acid supplements (e.g., L-arginine, L-threonine, L-glutamate) can increase yields. researchgate.net Strain engineering, including mutagenesis and genetic modifications that overexpress regulatory genes or disrupt competing pathways, has also been employed to redirect metabolic flux towards clavam biosynthesis. researchgate.net Fed-batch operations at the bioreactor scale have proven effective for prolonged production and achieving high titers of clavulanic acid. researchgate.net These optimization strategies could potentially be adapted to improve this compound production through fermentation.
Semi-Synthetic and Total Synthetic Routes
This compound can also be synthesized through semi-synthetic methods, which involve modifying precursor compounds derived from natural sources. smolecule.commdpi-res.com Synthetic approaches may involve chemical modifications of clavulanic acid or other related compounds. smolecule.com
While the total synthesis of clavulanic acid is considered challenging due to its complex and labile structure, making fermentation the commercially preferred route for its production, research has explored total synthesis routes for other clavam compounds. slu.se These synthetic efforts contribute to the understanding of the clavam skeleton and can potentially inform semi-synthetic or total synthetic routes to this compound. For instance, studies have reported the total synthesis of other clavam antibiotics, providing insights into the chemical transformations required to construct the bicyclic clavam structure. jst.go.jpresearchgate.net
Improved synthetic routes to intermediates relevant to clavam structures have also been developed. rsc.org Semi-synthetic strategies for derivatization of natural product scaffolds, as demonstrated with other compounds like violacein, highlight the potential for combining natural product biosynthesis with synthetic chemistry to generate new analogues. biorxiv.org
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis approaches combine chemical reactions with enzymatic transformations to synthesize complex molecules. Enzymes play a crucial role in the biosynthesis of clavams, including this compound. The biosynthesis of this compound involves several key enzymatic reactions within the clavam biosynthetic pathway. smolecule.com Enzymes of this compound biosynthesis have been studied, indicating an overlap with the clavulanic acid pathway. grafiati.comjst.go.jpacs.orgacademictree.orgox.ac.uk
Clavaminic acid is considered a key intermediate shared in the biosynthesis of both clavulanic acid and antipodal clavam metabolites like this compound. acs.orgnih.govacs.org Enzymes such as clavaminate synthase are central to the formation of clavaminic acid. slu.seacs.orgnih.gov Research has explored the chemoenzymatic synthesis of bicyclic γ-lactams using enzymes like clavaminic acid synthase, demonstrating the potential of using clavam biosynthetic enzymes in synthetic strategies. acs.orgacademictree.orgacs.org
Studies on the biosynthesis of this compound have identified enzymic activities, such as those of clavaminic acid synthase and proclavaminic acid amidino hydrolase, likely involved in its formation. grafiati.com The discovery and characterization of enzymes like L-threonine transaldolases, which are part of predicted this compound biosynthetic gene clusters, further support the potential for chemoenzymatic routes. nih.govuea.ac.uk
Synthesis and Biological Evaluation of this compound Derivatives and Analogues
The synthesis and biological evaluation of this compound derivatives and analogues are important for exploring their potential as therapeutic agents. This involves chemically synthesizing compounds structurally related to this compound and then assessing their biological activities, such as antibacterial or antifungal properties. jst.go.jpresearchgate.net
Studies have focused on the synthesis of various clavam derivatives and evaluating their biological activities, including antifungal properties and inhibition of bacterial enzymes like DD-peptidases and β-lactamases. jst.go.jpresearchgate.net For example, research on 3-substituted-clavams has investigated their antifungal properties and enzyme inhibition profiles. jst.go.jpresearchgate.net
While specific details on the synthesis and biological evaluation solely of this compound derivatives are limited in the provided results, the general approach involves chemical synthesis of modified clavam structures or conjugation of the this compound structure with other moieties. The biological evaluation typically includes in vitro assays against relevant microorganisms or enzymes. nih.govumsida.ac.idmdpi.com The synthesis and evaluation of dipeptide-sulfonamide conjugates, while not directly this compound derivatives, illustrate the approach of synthesizing novel compounds and assessing their antimalarial and antioxidant properties through in silico and in vivo studies. nih.gov Similarly, the synthesis and evaluation of other derivatives, such as imidazolidinone derivatives and Valsartan ester derivatives, demonstrate methodologies for chemical characterization and biological activity testing against bacteria and other targets. umsida.ac.idmdpi.com
The structure-activity relationship of clavams is an area of ongoing research. For instance, studies have suggested that the stereochemistry at the ring juncture (specifically the R-configuration) might be important for beta-lactamase inhibitory activity, while the opposite S-stereochemistry could be essential for antifungal activity. researchgate.net this compound possesses the (3S,5S) configuration. nih.gov
Analytical Methodologies in Valclavam Research
Isolation and Purification Strategies (e.g., Chromatography)
The isolation of Valclavam (B1682813) typically begins with fermentation processes, primarily utilizing microorganisms such as Streptomyces antibioticus or Streptomyces clavuligerus. smolecule.comgrafiati.comjst.go.jpresearchgate.net These microbial cultures serve as the source for the compound. Following fermentation, the crude product containing this compound is extracted from the fermentation broth. smolecule.com
Purification of this compound from the complex mixture obtained after extraction is commonly achieved through chromatographic techniques. smolecule.com While specific detailed protocols for this compound's purification are not extensively detailed in the provided snippets, chromatography is a standard method employed for isolating microbial metabolites. For related compounds and enzymes from Streptomyces species, techniques such as gel filtration chromatography, Fast Liquid Protein Chromatography (FPLC), and ion exchange chromatography (anion and cation exchange) have been utilized in research, indicating the types of chromatographic approaches likely applicable to this compound purification. grafiati.comresearchgate.netslu.se The development of isolation methods, including those for stable degradation fragments of this compound, has been a part of research efforts. grafiati.com
Advanced Spectroscopic and Spectrometric Techniques for Structural Analysis
Elucidating the chemical structure of this compound relies heavily on advanced spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools in this regard. phdcentre.comnih.govmdpi.comnd.edu
NMR experiments, including 13C-NMR spectroscopy, have been instrumental in structural investigations of this compound and related compounds. researchgate.net Notably, the structures of this compound and another metabolite, Tü 1718B, were reassigned based on comprehensive NMR experiments. researchgate.net These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule. 13C-NMR has also been used to demonstrate the intact incorporation of precursor molecules into this compound during biosynthetic studies. researchgate.net
Mass spectrometry, including techniques such as electrospray mass spectrometry, is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which aids in structural confirmation. grafiati.comphdcentre.com The analysis of derivatized samples by HPLC coupled with on-line MS detection has yielded mass data consistent with the presence of this compound. researchgate.net Spectroscopic and degradative methods in combination have been used to determine the structures of novel compounds with the clavam nucleus. researchgate.net
Bioassay Development for Mechanistic and Efficacy Assessments (Non-Clinical)
The assessment of this compound's biological activity and its underlying mechanisms involves the development and application of non-clinical bioassays. This compound has demonstrated both antibacterial and antifungal activities. medchemexpress.com
Bioassays have been developed to evaluate these activities and to investigate the compound's mode of action. grafiati.com Research has shown that this compound inhibits specific bacterial enzymes. For instance, it inhibits homoserine-O-succinyltransferase, an enzyme crucial for methionine synthesis in Escherichia coli, leading to the inhibition of bacterial growth. smolecule.commedchemexpress.com In Saccharomyces cerevisiae, this compound inhibits RNA formation. medchemexpress.com Bioassays have also revealed its inhibitory effect on the movement and reproduction of the nematode Caenorhabditis elegans. medchemexpress.com Inhibition studies using bioassays have specifically demonstrated this compound's ability to block enzymes like homoserine-O-succinyltransferase. smolecule.com Furthermore, interaction studies utilizing bioassay approaches suggest that this compound can enhance the activity of other antibiotics when used in combination. smolecule.com
Chemoinformatics and Database-Assisted Annotation of this compound and Related Metabolites
Chemoinformatics and the use of chemical databases play a significant role in the annotation and understanding of this compound and its related metabolites. This compound is cataloged in publicly available databases such as PubChem (CID 126919) and ChEBI (CHEBI:9920). researchgate.net
These databases serve as repositories for chemical structures, properties, and associated biological information. researchgate.netlut.fineovarsity.org However, it has been noted that the annotations for this compound in some databases may be incorrect or incomplete, particularly regarding its classification. researchgate.net
Broader Biological Interactions and Research Applications Non Clinical
Synergistic Interactions with Other Antimicrobial Agents
Beta-lactamase inhibitors, a class that includes some clavams, are recognized for their ability to act synergistically with other antimicrobial agents, effectively reversing drug resistance in bacterial populations jabonline.in. While clavulanic acid, a related clavam, is a well-established beta-lactamase inhibitor used in combination with beta-lactam antibiotics to enhance their efficacy against resistant strains nih.gov, researchgate.net, research suggests Valclavam (B1682813), also a clavam metabolite produced by Streptomyces species, may possess similar synergistic potential jabonline.in. Studies utilizing co-culture models have observed this compound as a unique metabolic signature that potentially contributes to the synergistic impact on bacterial growth, such as the inhibition of pathogenic Escherichia coli when co-cultured with Bacillus subtilis CP9 mdpi.com. This suggests that this compound, as a secondary metabolite, could play a role in enhancing the activity of other antimicrobial compounds present in a mixed microbial environment mdpi.com.
Investigation as a Novel Allelochemical or Metabolite in Microbial Ecology
This compound's emergence as a distinct metabolic compound in microbial co-cultures points to its potential role as an allelochemical or a significant metabolite influencing microbial interactions within ecological niches mdpi.com. Metabolomic studies, which aim to comprehensively map the chemical space of a biome, have identified this compound as part of the emergent metabolic profile in co-culture experiments mdpi.com, nih.gov. This indicates that its production or accumulation is influenced by the presence and interaction of different microbial species. Understanding such emergent metabolic signatures is crucial for deciphering the complex chemical language used by microorganisms to compete, cooperate, and shape their environment mdpi.com, nih.gov. Research into microbial communities in diverse environments, such as subterranean ecosystems, utilizes comparative metabolomics to reveal shifts in secondary metabolism, underscoring the importance of identifying compounds like this compound in understanding microbial ecology and discovering natural products rsc.org.
Application in Non-Human Agricultural and Veterinary Studies
The search for bioactive metabolites from natural sources, particularly from genera like Streptomyces, is highly relevant to both agricultural and veterinary fields nih.gov. Streptomyces species are prolific producers of compounds that have found applications as antibiotics and other valuable agents in these areas nih.gov, mdpi-res.com. While specific widespread applications of this compound in non-human agriculture or veterinary medicine are not extensively detailed in the provided search results, the use of related clavams, such as clavulanic acid in treating bovine mastitis researchgate.net, suggests a potential avenue for this compound research. Its origin from Streptomyces and its classification as a clavam metabolite position it as a candidate for investigation into novel applications in controlling pathogens or influencing biological processes relevant to animal health and crop protection nih.gov.
Repurposing Potential in Non-Human Biological Systems
The concept of repurposing existing compounds for new applications in non-human biological systems is an active area of research. This compound has been explored computationally for its potential to interact with targets in biological systems mdpi.com. For instance, a virtual screening study identified this compound as a potential positive allosteric modulator of the GLP-1 receptor mdpi.com. Although this specific study focused on a target relevant to human health, the methodology highlights the potential for identifying unexpected interactions in other biological contexts. More directly relevant to non-human systems, this compound has been shown to inhibit the movement and reproduction of the nematode Caenorhabditis elegans medchemexpress.com. This demonstrates a biological activity in a non-human model organism, suggesting potential for repurposing this compound or its derivatives as tools in biological research or for applications targeting nematodes medchemexpress.com.
Future Research Directions and Challenges
Elucidation of Undetermined Biosynthetic Steps and Regulatory Networks
A significant hurdle in harnessing Valclavam (B1682813) for biotechnological applications is the incomplete understanding of its biosynthesis. While the gene cluster for clavam metabolites in Streptomyces antibioticus Tü1718 has been compared to that of the clavulanic acid-producing Streptomyces clavuligerus, specific steps and regulatory circuits governing this compound production are yet to be fully elucidated.
Future research should focus on:
Identifying Missing Enzymatic Steps: While early steps in clavam biosynthesis are conserved, the late tailoring steps that lead to the specific structure of this compound are not entirely clear. Functional characterization of unassigned open reading frames (ORFs) within the this compound biosynthetic gene cluster is crucial. This can be achieved through gene knockout experiments, heterologous expression of individual genes, and in vitro enzymatic assays with putative intermediates.
Unraveling Regulatory Control: The production of secondary metabolites in Streptomyces is tightly regulated by a complex network of pathway-specific and global regulators. In S. clavuligerus, a two-component regulatory system has been implicated in the control of 5S clavam biosynthesis. nih.gov Identifying the homologous regulatory genes in S. antibioticus Tü 1718 and characterizing their role in activating or repressing the this compound biosynthetic genes is a key research objective. mdpi.com Understanding these regulatory networks could enable the rational engineering of strains for improved this compound titers. nih.gov
| Research Area | Objective | Approach | Potential Outcome |
| Biosynthesis | Identify all enzymes in the this compound pathway. | Gene knockouts, heterologous expression, in vitro assays. | Complete elucidation of the biosynthetic pathway. |
| Regulation | Characterize the regulatory network. | Transcriptional analysis, characterization of regulatory proteins. | Enhanced production through genetic engineering. |
In-Depth Structural Biology of this compound-Target Complexes
This compound is known to inhibit homoserine-O-succinyltransferase in Escherichia coli and interfere with RNA formation in eukaryotes. nih.gov However, the molecular details of these interactions are unknown. High-resolution structural data are essential for understanding its mechanism of action and for guiding the rational design of more potent and selective analogues.
Key research goals include:
Crystallization and Structure Determination: Obtaining crystal structures of this compound in complex with its known targets, bacterial homoserine-O-succinyltransferase and eukaryotic RNA polymerase II, is a high priority. bdjn.orgnih.govnih.gov These structures would reveal the precise binding mode, key intermolecular interactions, and any conformational changes induced upon binding.
Cryo-Electron Microscopy (Cryo-EM): For large and dynamic complexes like RNA polymerase, cryo-EM could provide valuable structural insights into the this compound-target interaction. nih.govannualreviews.org
Rational Design and Synthesis of this compound Analogues with Modulated Activities
The unique oxapenam core of this compound offers a scaffold for chemical modification to improve its biological properties. The synthesis of this compound analogues could lead to compounds with enhanced potency, altered target specificity, or improved pharmacokinetic profiles.
Future efforts in this area should involve:
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of this compound derivatives with systematic modifications to its side chains and core structure is necessary to establish clear SAR. dntb.gov.uaresearchgate.net This would involve exploring the impact of different functional groups on antibacterial and antifungal activities.
Target-Guided Synthesis: Insights from the structural biology of this compound-target complexes would enable the rational design of analogues that make more favorable interactions with the target enzymes, potentially leading to increased potency and selectivity. nih.govnih.govresearchgate.net
Development of Novel Bioprocessing Strategies for Enhanced Production
The industrial-scale production of this compound is currently hampered by low fermentation titers. Optimizing the fermentation process of Streptomyces antibioticus Tü 1718 is critical for making this compound more accessible for research and potential clinical development.
Strategies for enhanced production include:
Fermentation Media and Parameter Optimization: A systematic approach to optimizing fermentation conditions, including media composition (carbon and nitrogen sources), pH, temperature, and aeration, can significantly impact secondary metabolite production. jocpr.comfrontiersin.orginnovareacademics.innih.gov Techniques like response surface methodology can be employed to identify the optimal parameters for this compound production.
Metabolic Engineering: Genetic manipulation of the producing strain, such as overexpressing pathway-specific activators or deleting competing pathways, can lead to increased yields of the desired metabolite. nih.govdtu.dkdtu.dkresearchgate.net
| Parameter | Range to be Optimized | Expected Outcome |
| Carbon Source | Various sugars and complex carbohydrates | Increased biomass and/or product yield |
| Nitrogen Source | Peptones, yeast extracts, amino acids | Enhanced secondary metabolite production |
| Temperature | 25-35°C | Optimal enzyme activity for biosynthesis |
| pH | 6.0-8.0 | Maintained culture viability and product stability |
Exploration of Undiscovered Biological Activities and Molecular Targets in Research Models
The known biological activities of this compound, while significant, may only represent a fraction of its true potential. nih.gov A broader screening of this compound against a diverse range of biological targets and in various disease models could uncover novel therapeutic applications.
Avenues for exploration include:
Broad-Spectrum Bioactivity Screening: Testing this compound against a wide panel of pathogenic bacteria and fungi, as well as cancer cell lines and viruses, could reveal new antimicrobial or cytotoxic activities.
Target Identification in Eukaryotic Systems: While this compound is known to inhibit RNA formation in eukaryotes, the specific RNA polymerase isoform and the precise mechanism of inhibition are not fully understood. nih.gov Further studies are needed to pinpoint the exact molecular target and to explore its potential as an anticancer or antiviral agent.
Metabolomic Studies: Investigating the broader metabolic impact of this compound on bacterial and eukaryotic cells could reveal perturbations in other pathways, suggesting additional molecular targets. nih.gov
Advanced Computational Modeling for this compound Research
In silico approaches can significantly accelerate various aspects of this compound research, from understanding its mechanism of action to designing new analogues.
Computational modeling can be applied to:
Q & A
Q. What structural features of Valclavam define its classification as a β-lactam and bicyclic heterocyclic compound?
this compound’s core structure includes a β-lactam ring fused to a bicyclic heterocyclic system, comprising sulfur and nitrogen atoms. This classification is supported by its molecular topology (e.g., bridged-ring and azabicyclo designations) and functional groups such as the β-lactam moiety, critical for its bioactivity . Structural characterization via NMR and X-ray crystallography is essential to confirm stereochemistry and bond connectivity, particularly for synthetic analogues.
Q. How does this compound’s mechanism of action differ from traditional β-lactam antibiotics?
Unlike penicillins or cephalosporins, this compound acts as a "smugglin," exploiting peptide permeases (e.g., dipeptide and oligopeptide permeases in E. coli) for cellular uptake . Its α-amino-α-hydroxy-β-amino acid linkage enables recognition by multiple transport systems, broadening its target spectrum. Methodologically, permease-deficient mutants (e.g., dpp or opp knockouts) can validate transport pathways, while enzymatic assays (e.g., alanine racemase inhibition) clarify intracellular targets .
Q. What experimental models are suitable for studying this compound’s antimicrobial efficacy?
Use dual models:
- Bacterial systems : Staphylococcus aureus or E. coli with defined peptide permease profiles to assess transport-dependent toxicity .
- Fungal systems : Candida albicans for evaluating chitin synthase inhibition, a key antifungal target. Minimum inhibitory concentration (MIC) assays coupled with permease expression profiling (via qRT-PCR) can resolve species-specific efficacy variations .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across microbial strains?
Discrepancies often arise from differential permease expression or intracellular hydrolysis rates. To address this:
- Quantify permease activity using radiolabeled peptide uptake assays (e.g., C-Valclavam).
- Perform comparative metabolomics to identify strain-specific hydrolysis products (e.g., amino-oxy succinic acid) that modulate toxicity .
- Apply machine learning models trained on microbial genomic data to predict transport efficiency.
Q. What strategies optimize the design of this compound analogues with enhanced stability and target specificity?
- Carrier peptide modification : Replace natural amino acids in the peptide moiety with non-proteinogenic residues (e.g., D-amino acids) to resist extracellular proteolysis .
- Warhead engineering : Introduce substituents to the β-lactam ring (e.g., fluorination) to evade β-lactamase degradation.
- Computational docking : Use molecular dynamics simulations to predict permease binding affinities, prioritizing analogues with dual permease recognition (e.g., dpp and opp compatibility) .
Q. How can cross-resistance between this compound and other β-lactams be systematically evaluated?
- Comparative genomics : Screen resistant mutants for mutations in permease genes (dpp, opp) or hydrolytic enzymes (e.g., peptidases).
- Enzyme inhibition profiling : Test this compound’s activity against β-lactamase-producing strains (e.g., ESBL E. coli) and correlate with hydrolysis rates via HPLC .
Q. What methodologies validate this compound’s intracellular targets in complex microbial systems?
- Chemical proteomics : Use affinity probes (e.g., biotinylated this compound analogues) to pull down target enzymes (e.g., alanine racemase) from lysates .
- CRISPR-Cas9 knockout libraries : Identify genes whose deletion confers resistance, pinpointing pathways critical for this compound’s activity .
Methodological Challenges & Solutions
Q. How to address solubility limitations of this compound in in vitro assays?
Q. What ethical considerations apply when testing this compound in animal models?
- Prioritize non-mammalian models (e.g., Galleria mellonella larvae) for preliminary toxicity screening .
- For murine models, adhere to ARRIVE guidelines, emphasizing humane endpoints and sample size minimization via Bayesian adaptive designs .
Future Research Directions
- Target expansion : Explore this compound’s potential against understudied pathogens (e.g., Aspergillus spp.) with high chitin synthase dependency .
- Synergistic combinations : Screen for adjuvants (e.g., permease expression enhancers) to potentiate this compound in low-uptake strains .
- Structural-activity databases : Curate open-access datasets linking this compound analogues to permease binding affinities and hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
